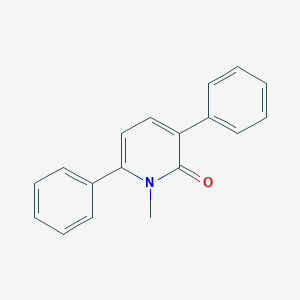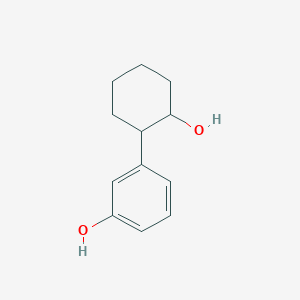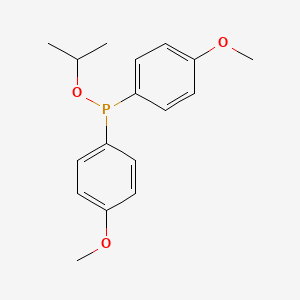![molecular formula C13H19NO2 B14497984 Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester CAS No. 53118-62-0](/img/structure/B14497984.png)
Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester, [R-(R*,S*)]- (9CI) is a chemical compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is known for its unique structure, which includes a butanoic acid backbone with a phenylethylamino group and a methyl ester functional group.
Métodos De Preparación
The synthesis of butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester can be achieved through various synthetic routes. One common method involves the esterification of butanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid . Another approach is the Ullmann type aryl amination reaction with aryl halides, which can be used to prepare N-aryl amino butanoic acids . Industrial production methods often involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various reagents. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of perfumes, flavoring agents, and other fine chemicals
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active butanoic acid, which can then interact with various enzymes and receptors in biological systems. The phenylethylamino group can also participate in binding interactions with proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester can be compared with other similar compounds, such as:
Butanoic acid, phenylmethyl ester: This compound has a similar ester structure but lacks the amino group.
3-Aminobutanoic acid methyl ester: This compound has a similar amino group but a different ester structure.
Isovaleric acid, benzyl ester: This compound has a similar ester structure but a different alkyl chain. The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 3-(1-phenylethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAFHBCFBWYWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474124 |
Source


|
| Record name | Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53118-62-0 |
Source


|
| Record name | Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-Dimethyl-1-[(trimethylsilyl)oxy]but-1-en-1-amine](/img/structure/B14497901.png)
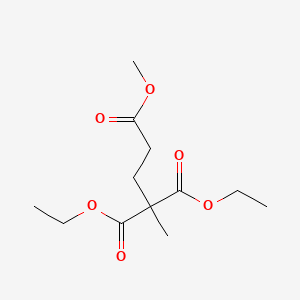
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)

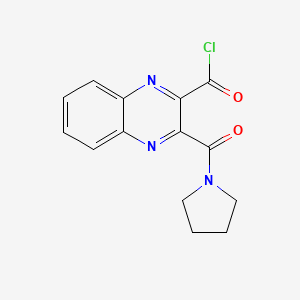
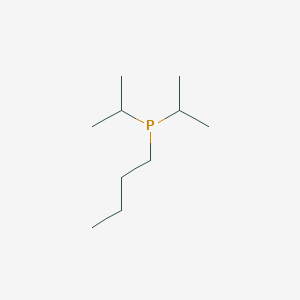

![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
